(3-Bromo-2-methoxyphenyl)boronic acid
Overview
Description
(3-Bromo-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methoxy group at the second position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
(3-Bromo-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2-methoxyphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the rate and outcome of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other substances, such as ethers, can catalyze the reaction .
Future Directions
Boronic acids have risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Therefore, the future research and development of boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are expected to continue to grow.
Biochemical Analysis
Biochemical Properties
(3-Bromo-2-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst and a base . The compound interacts with various enzymes and proteins, including palladium complexes, which are essential for the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of the boronic acid group to the palladium complex, forming a new carbon-carbon bond.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by participating in the synthesis of biologically active molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can be used to synthesize molecules that modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to palladium complexes during the Suzuki-Miyaura coupling reaction, facilitating the transfer of the boronic acid group to form a new carbon-carbon bond . This process involves the oxidative addition of the organic halide to the palladium complex, followed by transmetalation and reductive elimination steps.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to degradation, affecting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by participating in the synthesis of biologically active molecules . For example, it can be used to synthesize compounds that modulate metabolic pathways, leading to changes in the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound can interact with specific transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects . Additionally, binding proteins can influence the localization and distribution of the compound within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can participate in biochemical reactions and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-methoxybenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Comparison with Similar Compounds
(3-Methoxyphenyl)boronic acid: Lacks the bromine substituent, making it less reactive in certain cross-coupling reactions.
(2-Methoxyphenyl)boronic acid: The methoxy group is positioned differently, affecting its reactivity and selectivity in reactions.
(3-Formyl-2-methoxyphenyl)boronic acid: Contains an additional formyl group, which can participate in different types of reactions.
Uniqueness: (3-Bromo-2-methoxyphenyl)boronic acid is unique due to the presence of both bromine and methoxy substituents, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the electronic properties of the molecule .
Properties
IUPAC Name |
(3-bromo-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYRNDZOSXTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698896 | |
Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-80-5 | |
Record name | B-(3-Bromo-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352525-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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